3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester
Description
3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester is a halogenated quinoline derivative characterized by bromine substitutions at positions 6 and 8, a chlorine atom at position 4, and an ethyl ester group at the carboxylic acid moiety.
- Molecular Formula: Likely C₁₂H₈Br₂ClNO₂, with a molecular weight of approximately 393.45 g/mol (calculated based on substituents) .
- Synthetic Pathway: Similar compounds (e.g., ethyl 6-bromo-4-chloroquinoline-3-carboxylate, CAS 206257-39-8) are synthesized via halogenation and esterification steps, often involving hydrolysis of intermediates under basic conditions .
- Applications: Halogenated quinolines are frequently explored for antibacterial, anti-inflammatory, and antioxidant activities due to their enhanced lipophilicity and target-binding capabilities .
Properties
IUPAC Name |
ethyl 6,8-dibromo-4-chloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2ClNO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQWKWOGDFWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester typically involves the bromination and chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride or phosphorus pentachloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will yield 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro- .
Scientific Research Applications
3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations :
- Positional Effects : Substituents at positions 6 and 8 (e.g., dibromo) may introduce steric hindrance, affecting binding to biological targets compared to single substitutions .
- Functional Groups : The 4-hydroxy group in analogs (e.g., 6,8-difluoro-4-hydroxy-ethyl ester) increases polarity but reduces stability under acidic conditions .
Physicochemical Properties
Biological Activity
3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester (CAS No. 1275545-13-5) is a quinoline derivative characterized by the presence of bromine and chlorine substituents on the quinoline ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and unique electronic properties.
- Molecular Formula : C₁₂H₈Br₂ClNO₂
- Molecular Weight : 393.46 g/mol
- Structure : The compound features a quinoline backbone with two bromine atoms and one chlorine atom at specific positions, along with an ethyl ester functional group.
The biological activity of 3-quinolinecarboxylic acid derivatives often involves their interaction with various molecular targets. The presence of halogen substituents (bromine and chlorine) can enhance binding affinity to enzymes or receptors, influencing several biological pathways. Specific studies have indicated that these compounds may act as inhibitors or modulators in various biochemical processes.
Antimicrobial Activity
Research has shown that quinoline derivatives possess significant antimicrobial properties. For instance, studies indicate that compounds like 3-quinolinecarboxylic acid derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
Some studies suggest that quinoline derivatives can exhibit anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-QCA | 20 | Staphylococcus aureus |
| 30 | Escherichia coli | |
| 15 | Candida albicans |
Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, the compound was tested for its ability to reduce edema in rats. The results showed a dose-dependent reduction in paw swelling, indicating potential anti-inflammatory properties.
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
Synthesis and Derivatives
The synthesis of this compound typically involves bromination and chlorination reactions followed by esterification. Variations in the synthesis process can lead to different derivatives with altered biological activities.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinoline derivatives has revealed that substitutions at specific positions significantly affect their biological potency. For example, the presence of electron-withdrawing groups like bromine enhances the compound's reactivity towards biological targets.
Q & A
Q. What orthogonal protection schemes enable selective functionalization at the C-3 carboxylate position?
- Methodological Answer : tert-Butyl ester protection of the carboxylate allows bromination/chlorination without side reactions. Subsequent deprotection with TFA/CH₂Cl₂ (1:1) yields the free acid for amidation or metal-catalyzed coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
